NCT-502

描述

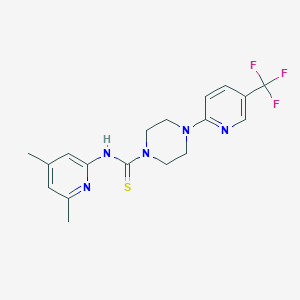

Structure

3D Structure

属性

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5S/c1-12-9-13(2)23-15(10-12)24-17(27)26-7-5-25(6-8-26)16-4-3-14(11-22-16)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKPPMSUPATMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of NCT-502

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-502 is a potent and selective small-molecule inhibitor of human 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a critical enzyme in the de novo serine synthesis pathway. By targeting PHGDH, this compound disrupts serine and glycine (B1666218) biosynthesis, thereby exhibiting cytotoxic effects on cancer cells that are dependent on this pathway for proliferation. Recent findings have further elucidated a novel mechanism involving the induction of ferroptosis in certain cancer types through the modulation of the PHGDH-PCBP2-SLC7A11 axis. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Primary Mechanism of Action: Inhibition of PHGDH and Serine Biosynthesis

This compound functions as a direct inhibitor of the enzyme 3-phosphoglycerate dehydrogenase (PHGDH).[1][2][3][4][5] PHGDH catalyzes the first and rate-limiting step in the canonical serine biosynthesis pathway, which involves the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2] By inhibiting PHGDH, this compound effectively blocks the production of glucose-derived serine.[1][3][4] This inhibition is reversible.[2][4]

The depletion of intracellular serine and its downstream metabolite, glycine, has significant consequences for cancer cells, particularly those exhibiting high rates of serine synthesis.[2] Serine is a crucial precursor for the synthesis of proteins, nucleotides (purines and deoxythymidine), and lipids.[2] It is also a primary source of one-carbon units for the folate cycle, which is essential for various metabolic processes, including DNA synthesis and methylation.

The cytotoxic effects of this compound are particularly pronounced in cancer cell lines that are dependent on the de novo serine synthesis pathway for their survival and proliferation.[1][3]

Quantitative Data: Potency and Efficacy

| Parameter | Value | Cell Line/Target | Reference |

| IC50 | 3.7 µM | Human PHGDH | [1][3][4] |

| EC50 | 15.2 µM | MDA-MB-468 | [1][3] |

Signaling Pathway: Inhibition of Serine Biosynthesis

Caption: this compound inhibits PHGDH, blocking serine and glycine synthesis.

Secondary Mechanism: Induction of Ferroptosis in Bladder Cancer

In addition to its primary role in blocking serine synthesis, recent research has uncovered a novel mechanism of action for this compound in the context of bladder cancer. This mechanism involves the induction of ferroptosis, a form of iron-dependent regulated cell death.

Studies have shown that PHGDH can bind to the RNA-binding protein PCBP2 (Poly(rC)-binding protein 2).[6][7] This interaction stabilizes PCBP2 by inhibiting its ubiquitination and subsequent degradation.[6][7] Stabilized PCBP2, in turn, binds to the mRNA of SLC7A11 (Solute Carrier Family 7 Member 11), a key component of the cystine/glutamate (B1630785) antiporter system Xc-.[6][7] This leads to increased SLC7A11 expression, which enhances the cell's antioxidant capacity by promoting the uptake of cystine for glutathione (B108866) synthesis, thereby inhibiting ferroptosis.[6]

This compound, by inhibiting PHGDH, disrupts the PHGDH-PCBP2 interaction. This leads to the degradation of PCBP2, a subsequent decrease in SLC7A11 expression, and ultimately, the promotion of ferroptosis in bladder cancer cells.[6][7]

Signaling Pathway: Induction of Ferroptosis

Caption: this compound induces ferroptosis by disrupting PHGDH-PCBP2 binding.

Selectivity and Specificity

This compound exhibits a high degree of selectivity for PHGDH. It has been shown to be inactive against a panel of other dehydrogenases and demonstrates minimal cross-reactivity with a large panel of 168 G-protein-coupled receptors.[2][4] This specificity minimizes off-target effects, making it a valuable tool for studying the role of PHGDH in various biological processes.

Experimental Protocols

PHGDH Inhibition Assay (IC50 Determination)

A detailed protocol for determining the IC50 of this compound against PHGDH would typically involve a coupled-enzyme assay. While the specific protocol used for the cited 3.7 µM value is not publicly available, a representative methodology is as follows:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing purified recombinant human PHGDH, the substrate 3-phosphoglycerate, and the cofactor NAD+.

-

Coupling Enzyme System: Include glutamate dehydrogenase, which uses the NADH produced by PHGDH to convert α-ketoglutarate and ammonia (B1221849) into glutamate. The oxidation of NADH to NAD+ can be monitored spectrophotometrically.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture.

-

Initiation and Measurement: Initiate the reaction by adding the substrate or enzyme. Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (EC50 Determination)

The EC50 of this compound in a specific cell line, such as MDA-MB-468, is typically determined using a cell viability assay like the MTT or CellTiter-Glo assay.

-

Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the absorbance or luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Co-Immunoprecipitation (Co-IP) for PHGDH-PCBP2 Interaction

This protocol is used to verify the physical interaction between PHGDH and PCBP2 in cells.

-

Cell Lysis: Lyse bladder cancer cells (e.g., T24) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for PHGDH (or PCBP2) overnight at 4°C with gentle rotation. Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against PCBP2 (if PHGDH was immunoprecipitated) and PHGDH to confirm the co-precipitation of the interacting partner.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-IP to detect PHGDH-PCBP2 interaction.

Conclusion

This compound is a specific inhibitor of PHGDH that primarily acts by disrupting the de novo serine biosynthesis pathway, leading to the targeted killing of cancer cells dependent on this metabolic route. Furthermore, its ability to induce ferroptosis in certain cancer contexts reveals a more complex and multifaceted mechanism of action. The high selectivity and well-characterized dual mechanisms make this compound a critical tool for cancer metabolism research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols outlined provide a framework for the continued investigation and validation of its biological activities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. adooq.com [adooq.com]

- 6. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

NCT-502: A Technical Guide to a Novel PHGDH Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NCT-502, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is a critical enzyme in the serine synthesis pathway, which is often upregulated in various cancers to support rapid proliferation and tumor growth.[1][2] This guide details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for researchers investigating this compound as a potential therapeutic agent.

Core Concepts: Mechanism of Action and Therapeutic Rationale

This compound is a small molecule inhibitor that targets human PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[2][3] This pathway converts the glycolytic intermediate 3-phosphoglycerate (B1209933) into serine.[4] Many cancer cells exhibit an increased reliance on this pathway to produce serine, an amino acid crucial for the synthesis of proteins, nucleotides, and other essential biomolecules. By inhibiting PHGDH, this compound effectively reduces the production of glucose-derived serine, thereby starving cancer cells of a critical nutrient and impeding their growth.

Biochemical studies have demonstrated that this compound acts as a reversible and non-competitive inhibitor of PHGDH with respect to both its substrate, 3-phosphoglycerate (3-PG), and its cofactor, NAD+. This mode of inhibition suggests that this compound binds to an allosteric site on the enzyme, rather than the active site, leading to a conformational change that reduces its catalytic activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its structurally related analog, NCT-503.

| Parameter | Compound | Value | Cell Line/Assay Condition | Reference(s) |

| IC50 | This compound | 3.7 µM | Against human PHGDH enzyme | |

| EC50 | This compound | 15.2 µM | Cytotoxicity in MDA-MB-468 cells | |

| EC50 | NCT-503 | 8–16 µM | Cytotoxicity in various PHGDH-dependent cell lines | |

| In vivo Efficacy | NCT-503 | 40 mg/kg daily, IP | Reduced tumor growth in MDA-MB-468 xenografts |

Signaling and Experimental Workflow Diagrams

To visually represent the context of this compound's action, the following diagrams have been generated using the DOT language.

Caption: Serine Synthesis Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

Biochemical PHGDH Enzyme Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human PHGDH. The principle of the assay is to couple the production of NADH by PHGDH to the reduction of a fluorescent probe, resazurin (B115843), to the highly fluorescent resorufin (B1680543) by the enzyme diaphorase.

Materials:

-

Purified recombinant human PHGDH

-

3-Phosphoglycerate (3-PG), substrate

-

Nicotinamide adenine (B156593) dinucleotide (NAD+), cofactor

-

Diaphorase

-

Resazurin

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.01% Tween-20)

-

384-well black plates

Protocol:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the this compound dilutions. Include wells with DMSO only as a negative control.

-

Add a solution containing PHGDH enzyme, diaphorase, and resazurin to each well.

-

Initiate the reaction by adding a solution of 3-PG and NAD+.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence of resorufin (Excitation: ~530-560 nm, Emission: ~590 nm) over time using a plate reader.

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

-

Complete cell culture medium

-

This compound

-

96-well clear bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the EC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of a PHGDH inhibitor in a mouse xenograft model. Note that the available in vivo data primarily utilizes NCT-503, a close analog of this compound with improved solubility and in vivo characteristics.

Materials:

-

Immunocompromised mice (e.g., NOD.SCID)

-

PHGDH-dependent cancer cells (e.g., MDA-MB-468)

-

Matrigel

-

NCT-503

-

Vehicle solution (e.g., 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer NCT-503 (e.g., 40 mg/kg) or vehicle solution to the respective groups via intraperitoneal (IP) injection daily.

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Compare the tumor growth rates between the treatment and control groups to assess the efficacy of the inhibitor.

Conclusion

This compound is a valuable tool for investigating the role of the serine synthesis pathway in cancer. Its well-characterized mechanism of action and demonstrated anti-proliferative effects in PHGDH-dependent cancer models make it a compelling compound for further preclinical and potentially clinical investigation. The protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of targeting PHGDH with this compound. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.

References

The Role of NCT-502 in the Serine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and significance of NCT-502, a potent and specific inhibitor of the human enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH represents a critical node in cancer metabolism. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on cellular metabolism, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Core Concepts: The Serine Biosynthesis Pathway and its Inhibition by this compound

The de novo serine biosynthesis pathway is a metabolic route that synthesizes the amino acid serine from the glycolytic intermediate 3-phosphoglycerate (3-PG). This pathway is crucial for proliferating cells, as serine is a precursor for the synthesis of other amino acids, such as glycine (B1666218) and cysteine, and provides one-carbon units for the biosynthesis of nucleotides and for methylation reactions.[1][2] In many cancers, the expression and activity of PHGDH are upregulated to support rapid cell growth and proliferation.

This compound is a small molecule inhibitor that specifically targets human PHGDH.[1][2][3] By inhibiting this enzyme, this compound effectively blocks the production of serine from glucose, thereby depriving cancer cells of a critical building block for various anabolic processes.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogue, NCT-503.

Table 1: In Vitro Efficacy of this compound and NCT-503

| Compound | Target | Assay Type | IC50 (μM) | Cell Line | EC50 (μM) | Reference |

| This compound | Human PHGDH | Enzyme Inhibition Assay | 3.7 | MDA-MB-468 | 15.2 | [3] |

| NCT-503 | Human PHGDH | Enzyme Inhibition Assay | 2.5 ± 0.6 | MDA-MB-468 | 20.2 ± 2.8 | [4][5] |

| NCT-503 | - | Cell Viability (MTT) | - | MDA-MB-231 | >250 | [5] |

| NCT-503 | - | Cell Viability (MTT) | - | Hs 578T | >250 | [5] |

Table 2: Effects of this compound on Intracellular Metabolite Levels

| Treatment | Cell Line | Metabolite | Change | Reference |

| This compound | MDA-MB-231-PHGDH | Serine | Decreased | [2][6] |

| This compound | MDA-MB-231-PHGDH | Glycine | Decreased | [2][6] |

| This compound | MDA-MB-231-PHGDH | Aspartate | Decreased | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Warhead: A Technical Guide to NCT-502's Impact on Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms and metabolic consequences of NCT-502, a potent and specific inhibitor of phosphoglycerate dehydrogenase (PHGDH). As the gatekeeper of the serine synthesis pathway, PHGDH is a critical node in the metabolic reprogramming of many cancers, making this compound a promising tool for targeted cancer therapy. This document provides a comprehensive overview of the core effects of this compound on cancer cell metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Targeting the Serine Synthesis Pathway

This compound is a small molecule inhibitor that specifically targets human phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) towards the production of serine. Serine is not only a crucial component of proteins but also a major source of one-carbon units essential for the synthesis of nucleotides (purines and deoxythymidine) and other amino acids like glycine (B1666218) and cysteine.[2] By inhibiting PHGDH, this compound effectively cuts off this vital supply line for cancer cells that are dependent on endogenous serine production.

The inhibitory activity of this compound on PHGDH has been quantified, demonstrating its potency. Furthermore, its cytotoxic effects are particularly pronounced in cancer cell lines that exhibit high levels of PHGDH expression and are dependent on the serine synthesis pathway for survival.

Quantitative Data on this compound Activity:

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (PHGDH inhibition) | 3.7 µM | Human PHGDH enzyme | [1] |

| EC50 (Cytotoxicity) | 15.2 µM | MDA-MB-468 | [1] |

Key Metabolic Consequences of PHGDH Inhibition by this compound

The primary effect of this compound is the disruption of serine metabolism. This has several downstream consequences for cancer cells, impacting not only nucleotide and amino acid synthesis but also redox balance and susceptibility to specific forms of cell death.

Depletion of Serine and Glycine Pools

Treatment with this compound leads to a significant reduction in the intracellular concentrations of serine and glycine in PHGDH-dependent cancer cells. This depletion directly impacts protein synthesis and the generation of one-carbon units for nucleotide synthesis.

Induction of Ferroptosis

Recent studies have revealed a novel mechanism of this compound-induced cell death through the promotion of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. In bladder cancer cells, this compound has been shown to inhibit tumor progression by promoting ferroptosis. This effect is mediated by the upregulation of SLC7A11, a component of the cystine/glutamate antiporter system Xc-, which is crucial for the import of cystine for glutathione (B108866) synthesis. The exact mechanism by which PHGDH inhibition leads to SLC7A11 upregulation is still under investigation but appears to involve the RNA-binding protein PCBP2.

Synergistic Effects with other Metabolic Inhibitors

The metabolic reprogramming induced by this compound can create vulnerabilities that can be exploited by combination therapies. A structurally related PHGDH inhibitor, NCT-503, has been shown to have synergistic anti-cancer effects when combined with an inhibitor of pyruvate (B1213749) kinase M2 (PKM2). This combination leads to a more profound suppression of cancer cell proliferation, induction of G2/M phase cell cycle arrest, and apoptosis. The underlying mechanisms involve a reduction in ATP levels, activation of the AMPK signaling pathway, and inhibition of the downstream mTOR pathway. Furthermore, this combination therapy was found to increase the production of reactive oxygen species (ROS) and suppress the expression of the glucose transporter GLUT1.

Off-Target Effects on the TCA Cycle

It is important to note that a study using the related compound NCT-503 has reported off-target effects on the tricarboxylic acid (TCA) cycle. Specifically, NCT-503 was found to reduce the synthesis of glucose-derived citrate, independent of its effect on PHGDH. This highlights the importance of careful experimental design and interpretation when using these inhibitors to probe metabolic pathways.

Signaling Pathways Modulated by this compound

The metabolic stress induced by this compound can trigger significant changes in cellular signaling pathways that govern cell growth, proliferation, and survival.

The PHGDH-Serine Synthesis Pathway

The primary pathway targeted by this compound is the serine synthesis pathway, which begins with the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate by PHGDH.

Caption: The inhibitory action of this compound on the PHGDH-mediated serine synthesis pathway.

AMPK/mTOR Signaling Pathway

The combination of a PHGDH inhibitor (NCT-503) with a PKM2 inhibitor has been shown to activate the AMPK pathway, a key sensor of cellular energy status. Activated AMPK then inhibits the mTOR pathway, a central regulator of cell growth and proliferation.

Caption: Activation of AMPK and inhibition of mTOR signaling by combined PHGDH and PKM2 inhibition.

Experimental Protocols

This section provides an overview of key experimental methodologies to study the effects of this compound on cancer cell metabolism.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the EC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the log concentration of this compound to determine the EC50 value using a non-linear regression curve fit.

Western Blot Analysis for Protein Expression

Objective: To assess the effect of this compound on the expression levels of key proteins (e.g., PHGDH, SLC7A11, p53, cleaved PARP).

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Intracellular Amino Acid Levels by Mass Spectrometry

Objective: To quantify the changes in intracellular serine and glycine concentrations following this compound treatment.

Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate media and treat with this compound or vehicle control.

-

Metabolite Extraction: Quickly wash the cells with ice-cold saline and then extract the metabolites using a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: Scrape the cells, collect the extract, and centrifuge to remove cell debris. Dry the supernatant under a stream of nitrogen.

-

LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Data Analysis: Identify and quantify the peaks corresponding to serine and glycine based on their retention times and mass-to-charge ratios, using authentic standards for calibration. Normalize the metabolite levels to the total protein content or cell number.

Ferroptosis Assays (Lipid Peroxidation and Glutathione Levels)

Objective: To determine if this compound induces ferroptosis.

Protocol for Lipid Peroxidation (C11-BODIPY 581/591):

-

Cell Treatment: Treat cells with this compound, a positive control (e.g., erastin (B1684096) or RSL3), and a ferroptosis inhibitor (e.g., ferrostatin-1) as a negative control.

-

Staining: Incubate the cells with the fluorescent probe C11-BODIPY 581/591 (2.5 µM) for 30 minutes at 37°C.

-

Flow Cytometry: Harvest the cells and analyze them by flow cytometry. Oxidation of the probe results in a shift in its fluorescence emission from red to green, which can be quantified.

Protocol for Glutathione (GSH) Levels:

-

Cell Treatment: Treat cells as described above.

-

GSH Measurement: Use a commercially available GSH assay kit (e.g., based on DTNB) to measure the intracellular GSH levels according to the manufacturer's instructions.

-

Data Analysis: Normalize the GSH levels to the protein concentration.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets a key metabolic vulnerability in many cancers. Its specific inhibition of PHGDH disrupts serine metabolism, leading to cytotoxicity, induction of ferroptosis, and synergistic effects with other metabolic inhibitors. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate role of serine metabolism in cancer and to explore the full therapeutic potential of this compound and related compounds. As with any targeted inhibitor, a thorough understanding of its on-target and potential off-target effects is crucial for its effective application in both basic research and clinical development.

References

An In-depth Technical Guide to the Chemical Structure and Biological Activity of NCT-502

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated experimental methodologies for NCT-502, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the piperazine-1-carbothioamide class of compounds. Its chemical structure is characterized by a central piperazine (B1678402) ring linked to a trifluoromethyl-substituted pyridine (B92270) and a dimethyl-substituted pyridine moiety via a carbothioamide group.

Systematic Name: N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1542213-00-2 | |

| Molecular Formula | C₁₈H₂₀F₃N₅S | |

| Molecular Weight | 395.45 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | DMSO: ≥ 10 mg/mLDMF: ~25 mg/mLEthanol: ~1 mg/mL | |

| SMILES | Cc1cc(C)nc(NC(=S)N2CCN(c3ncc(C(F)(F)F)cc3)CC2)c1 |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, this compound blocks the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby depleting intracellular pools of serine and its downstream metabolites, such as glycine. This disruption of one-carbon metabolism has significant implications for cancer cells that are dependent on this pathway for proliferation and survival.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Cell Line/Target | Value | Reference |

| IC₅₀ (PHGDH enzyme) | Recombinant human PHGDH | 3.7 µM | |

| EC₅₀ (Cytotoxicity) | MDA-MB-468 (human breast cancer) | 15.2 µM |

Signaling Pathway: PHGDH-PCBP2-SLC7A11 Axis and Ferroptosis

Recent studies have elucidated a novel signaling pathway through which PHGDH, and consequently its inhibitor this compound, can regulate ferroptosis, a form of iron-dependent programmed cell death. In bladder cancer, PHGDH has been shown to interact with the RNA-binding protein PCBP2. This interaction prevents the ubiquitination and subsequent degradation of PCBP2. Stabilized PCBP2, in turn, binds to the mRNA of the cystine/glutamate antiporter SLC7A11, enhancing its stability and expression. SLC7A11 is a crucial component of the cellular antioxidant defense system, as it imports cystine for the synthesis of glutathione (B108866) (GSH). By inhibiting PHGDH, this compound disrupts this cascade, leading to decreased SLC7A11 expression, reduced GSH levels, and an accumulation of lipid reactive oxygen species (ROS), ultimately inducing ferroptosis.[1]

References

NCT-502: A Technical Guide to Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-502 is a small molecule inhibitor of human phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the de novo serine biosynthesis pathway.[1][2] PHGDH catalyzes the first, rate-limiting step in this pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1] In certain cancers, particularly those with amplifications of the PHGDH gene, this pathway is upregulated to support rapid cell proliferation, making PHGDH an attractive therapeutic target.[1] this compound was identified through a quantitative high-throughput screen and has been characterized as a valuable tool for studying the biological consequences of PHGDH inhibition.[3] This technical guide provides a comprehensive overview of the target selectivity and specificity of this compound, including detailed experimental protocols and data presented for clear interpretation.

Data Presentation: Target Selectivity and Potency

The inhibitory activity and selectivity of this compound have been assessed through various enzymatic and cellular assays. The following tables summarize the key quantitative data regarding its potency against its primary target, PHGDH, and its specificity against other enzymes and receptors.

Table 1: In Vitro Inhibitory Potency of this compound against PHGDH

| Parameter | Value | Reference |

| IC50 | 3.7 µM | |

| Mechanism of Inhibition | Non-competitive with respect to 3-phosphoglycerate and NAD+ | |

| Reversibility | Reversible |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| MDA-MB-468 (PHGDH-dependent) | Cytotoxicity | EC50 | 15.2 µM | |

| MDA-MB-231-PHGDH (engineered) | Serine Reduction | - | Significant reduction in intracellular serine and glycine |

Table 3: Selectivity Profile of this compound

| Target Class | Panel Description | Result | Reference |

| Dehydrogenases | Panel of various dehydrogenases | Inactive | |

| G-Protein Coupled Receptors (GPCRs) | Panel of 168 GPCRs | Minimal cross-reactivity |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide in-depth protocols for key experiments used to characterize the selectivity and specificity of this compound.

PHGDH Enzyme Inhibition Assay (Coupled Assay)

This assay measures the enzymatic activity of PHGDH by coupling the production of NADH to a fluorescent readout.

Principle: PHGDH activity is coupled to two downstream enzymes, phosphoserine aminotransferase (PSAT1) and phosphoserine phosphatase (PSPH), to minimize product feedback inhibition. The NADH produced is then used by diaphorase to convert resazurin (B115843) to the fluorescent product resorufin (B1680543).

Materials:

-

Recombinant human PHGDH, PSAT1, and PSPH

-

3-phosphoglycerate (3-PG)

-

NAD+

-

α-ketoglutarate (α-KG)

-

Diaphorase

-

Resazurin

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.5 mM EDTA)

-

This compound stock solution (in DMSO)

-

384-well assay plates

Procedure:

-

Prepare a master mix containing recombinant human PHGDH, PSAT1, PSPH, 3-PG, NAD+, α-KG, diaphorase, and resazurin in the assay buffer.

-

Dispense nanoliter volumes of this compound at various concentrations into the 384-well assay plates using an acoustic liquid handler. Include positive (no enzyme) and negative (DMSO vehicle) controls.

-

Dispense the enzyme master mix into the assay plates containing the compounds.

-

Incubate the plates at room temperature for 30-60 minutes.

-

Measure the fluorescence of resorufin using a plate reader with excitation and emission wavelengths of approximately 544 nm and 590 nm, respectively.

-

Calculate the percent inhibition for each concentration of this compound relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

MDA-MB-468 cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed MDA-MB-468 cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to PHGDH within a cellular context.

Principle: The binding of a ligand (this compound) to its target protein (PHGDH) can increase the thermal stability of the protein. This increased stability results in less protein denaturation and aggregation upon heating.

Materials:

-

MDA-MB-468 cells

-

This compound stock solution (in DMSO)

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against PHGDH

-

HRP-conjugated secondary antibody

-

ECL detection reagents

Procedure:

-

Treat MDA-MB-468 cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

-

Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant (soluble protein fraction) and determine the protein concentration.

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PHGDH antibody.

-

Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Orthotopic Xenograft Mouse Model

This in vivo model is used to assess the efficacy of this compound in a more physiologically relevant setting.

Principle: Human cancer cells (MDA-MB-468) are implanted into the mammary fat pad of immunocompromised mice to mimic the natural tumor microenvironment of breast cancer. Tumor growth is monitored over time in response to treatment with this compound.

Materials:

-

MDA-MB-468 cells

-

Matrigel

-

Immunocompromised mice (e.g., NOD/SCID)

-

This compound formulation for in vivo administration

-

Vehicle control

Procedure:

-

Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension into the mammary fat pad of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to this compound.

Conclusion

This compound is a potent and selective inhibitor of PHGDH, demonstrating clear on-target engagement in cellular and in vivo models. Its specificity, characterized by a lack of activity against other tested dehydrogenases and GPCRs, makes it a reliable chemical probe for elucidating the roles of the serine biosynthesis pathway in cancer and other diseases. The detailed protocols provided in this guide are intended to facilitate further research into PHGDH biology and the therapeutic potential of its inhibition.

References

Foundational Research on NCT-502: A Technical Guide to its Interaction with PHGDH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on NCT-502, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). PHGDH is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers to support rapid proliferation and metabolic demands. This compound has emerged as a key tool compound for studying the role of PHGDH in cancer biology and as a potential starting point for the development of novel cancer therapeutics.

This document summarizes the available quantitative data, details key experimental methodologies, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound and its closely related analog, NCT-503.

Table 1: In Vitro Potency of PHGDH Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Human PHGDH | Enzymatic Assay | 3.7 µM | [1] |

| NCT-503 | Human PHGDH | Enzymatic Assay | 2.5 ± 0.6 μM | [2] |

Table 2: Cellular Activity of PHGDH Inhibitors

| Compound | Cell Line | Assay Type | EC50 | Reference |

| This compound | MDA-MB-468 | Cell Viability | 15.2 µM | [1] |

| NCT-503 | MDA-MB-468 | Cell Viability | Not explicitly stated, but showed selective toxicity in PHGDH-overexpressing lines | [3] |

Mechanism of Action

This compound is a reversible and non-competitive inhibitor of human PHGDH.[4] It targets the first and rate-limiting step in the de novo serine biosynthesis pathway, which converts 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. By inhibiting PHGDH, this compound effectively reduces the production of glucose-derived serine and glycine (B1666218) within cancer cells that are dependent on this pathway.[1][4] This leads to a depletion of essential precursors for nucleotide, protein, and lipid synthesis, ultimately resulting in cytotoxic effects in PHGDH-dependent cancer cells.[1]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

Serine Biosynthesis Pathway and this compound Inhibition

Caption: this compound inhibits PHGDH, blocking the serine biosynthesis pathway.

General Experimental Workflow for this compound Evaluation

Caption: Workflow for preclinical evaluation of this compound.

Experimental Protocols

The following are representative protocols for key experiments used in the foundational research of this compound. These are based on established methodologies and information from commercially available kits and may not reflect the exact, proprietary protocols used in the initial discovery and characterization of this compound.

PHGDH Enzyme Inhibition Assay (Colorimetric)

This protocol is based on a typical coupled-enzyme assay that measures the production of NADH.

Materials:

-

Recombinant human PHGDH enzyme

-

This compound

-

3-Phosphoglycerate (3-PG) substrate

-

NAD+

-

PHGDH Assay Buffer (e.g., Tris-based buffer, pH 7.5-8.5)

-

Developer solution (containing diaphorase and a colorimetric probe like resazurin)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in PHGDH Assay Buffer.

-

In a 96-well plate, add the PHGDH enzyme to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Prepare a reaction mix containing 3-PG and NAD+ in PHGDH Assay Buffer.

-

Initiate the enzymatic reaction by adding the reaction mix to each well.

-

Immediately add the developer solution.

-

Measure the absorbance at 450 nm in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.

Cell Viability Assay (MTT-Based)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the inhibitor concentrations and fit the data to determine the EC50 value.

Western Blot for PHGDH Expression

This protocol is used to confirm the presence of the target enzyme in the cell lines used for the experiments.

Materials:

-

Cell lysate from the cancer cell line of interest

-

Protein lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PHGDH (e.g., rabbit anti-PHGDH)

-

Secondary antibody (e.g., anti-rabbit IgG-HRP)

-

Loading control primary antibody (e.g., anti-β-actin)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Metabolomics Analysis of Serine and Glycine Levels

This is a generalized workflow for targeted metabolomics to measure the effect of this compound on intracellular amino acid levels.

Materials:

-

Cultured cells treated with this compound or vehicle

-

Ice-cold methanol (B129727)/water extraction solvent

-

Internal standards (e.g., stable isotope-labeled serine and glycine)

-

LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle for a specified time.

-

Rapidly quench the metabolism by aspirating the medium and washing the cells with ice-cold saline.

-

Extract the intracellular metabolites by adding ice-cold 80% methanol containing internal standards.

-

Scrape the cells and collect the extract.

-

Centrifuge the extract to pellet the cell debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

Inject the samples onto an LC-MS/MS system equipped with a suitable column (e.g., HILIC) for polar metabolite separation.

-

Develop a targeted method for the detection and quantification of serine, glycine, and their corresponding internal standards using multiple reaction monitoring (MRM).

-

Process the data using appropriate software to calculate the relative or absolute concentrations of serine and glycine in the this compound-treated and control samples.

In Vivo Tumor Xenograft Study (based on NCT-503)

This protocol is based on studies performed with NCT-503, a close analog of this compound, and serves as a representative in vivo efficacy model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., MDA-MB-231) cancer cell lines

-

Matrigel or other appropriate vehicle for cell injection

-

NCT-503 formulated for in vivo administration

-

Vehicle control

Procedure:

-

Implant cancer cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer NCT-503 (e.g., 40 mg/kg daily via intraperitoneal injection) or vehicle to the respective groups.[3]

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and perform further analysis, such as immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and target engagement.

This technical guide provides a solid foundation for understanding the preclinical research on this compound and its role as a PHGDH inhibitor. The provided data, diagrams, and protocols are intended to support further research and development in this promising area of cancer metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Impact of NCT-502 on One-Carbon Metabolism

Disclaimer: Initial searches for the compound "NCT-502" in the context of one-carbon metabolism did not yield specific results for a drug with this designation. However, subsequent findings have identified this compound as a potent and specific inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway, which is intricately linked to one-carbon metabolism. This guide will, therefore, focus on the known effects of this compound as a PHGDH inhibitor and its consequential impact on one-carbon unit metabolism.

Introduction

One-carbon (1C) metabolism is a vital network of biochemical pathways that transfer one-carbon units, essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1][2] This metabolic network is crucial for cell proliferation and survival, and its dysregulation is a hallmark of various diseases, including cancer.[3][4] The serine biosynthesis pathway is a major contributor of one-carbon units to this network.[5]

This compound is a small molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the first, rate-limiting step in the de novo synthesis of serine from glucose. By inhibiting PHGDH, this compound directly impacts the cellular pool of serine and consequently affects the downstream pathways of one-carbon metabolism. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cellular metabolites, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action of this compound

This compound acts as a specific inhibitor of the enzyme PHGDH. This inhibition reduces the cell's ability to synthesize serine from the glycolytic intermediate 3-phosphoglycerate. Serine is a primary source of one-carbon units for the folate cycle. Specifically, the conversion of serine to glycine (B1666218), catalyzed by serine hydroxymethyltransferase (SHMT), generates 5,10-methylenetetrahydrofolate, a key one-carbon donor.

By decreasing the intracellular concentration of serine, this compound limits the fuel for the one-carbon metabolic network. This has significant consequences for nucleotide synthesis, including both purines and the pyrimidine (B1678525) thymidylate, which are critical for DNA replication and repair. PHGDH inhibition has been shown to induce a G1/S cell cycle arrest, consistent with a defect in nucleotide synthesis.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on PHGDH and its downstream consequences have been quantified in various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 against PHGDH | 3.7 µM | In vitro enzyme assay | |

| EC50 (cytotoxicity) | 15.2 µM | MDA-MB-468 cells | |

| Effect on Intracellular Serine | Decrease | MDA-MB-231-PHGDH cells | |

| Effect on Intracellular Glycine | Decrease | MDA-MB-231-PHGDH cells | |

| Effect on Other Amino Acids | No significant change (except aspartate) | MDA-MB-231-PHGDH cells |

Experimental Protocols

1. PHGDH Enzyme Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against PHGDH.

-

Methodology: A coupled enzyme assay is utilized. PHGDH activity is measured by monitoring the production of NADH, which is coupled to the reduction of a reporter molecule (e.g., resazurin) by diaphorase.

-

Recombinant human PHGDH is incubated with its substrate, 3-phosphoglycerate, and the cofactor NAD+.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The rate of NADH production is measured spectrophotometrically or fluorometrically.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.

-

2. Cell Viability and Cytotoxicity Assay

-

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

-

Methodology:

-

PHGDH-dependent cancer cell lines (e.g., MDA-MB-468) are seeded in 96-well plates.

-

Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

-

EC50 values, the concentration at which 50% of cell growth is inhibited, are determined from the dose-response curves.

-

3. Intracellular Metabolite Extraction and Analysis

-

Objective: To quantify the changes in intracellular amino acid concentrations following this compound treatment.

-

Methodology:

-

Cells are cultured and treated with this compound.

-

Metabolites are extracted from the cells using a cold solvent mixture (e.g., 80% methanol).

-

The extracted metabolites are then analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

By comparing the metabolite profiles of treated and untreated cells, the specific effects of this compound on serine, glycine, and other amino acid levels can be determined.

-

Signaling Pathways and Experimental Workflows

1. This compound's Impact on the Serine Biosynthesis and One-Carbon Pathway

The following diagram illustrates the point of intervention of this compound in the serine biosynthesis pathway and its downstream effects on one-carbon metabolism and nucleotide synthesis.

Caption: this compound inhibits PHGDH, blocking serine synthesis and depleting one-carbon units for nucleotide production.

2. Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical workflow for evaluating the biological effects of this compound.

Caption: Workflow for evaluating this compound's effects on cell viability, metabolism, and cell cycle progression.

Conclusion

This compound is a valuable research tool for probing the role of the serine biosynthesis pathway in one-carbon metabolism. Its specific inhibition of PHGDH provides a direct means to study the consequences of depleting a primary source of one-carbon units. The data clearly indicate that this compound effectively reduces intracellular serine and glycine levels, leading to cytotoxicity in PHGDH-dependent cancer cells, likely through the impairment of nucleotide synthesis. The experimental protocols and workflows described provide a framework for researchers to investigate the multifaceted impact of this compound and other PHGDH inhibitors on cellular metabolism and physiology. Further research into compounds like this compound may pave the way for novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer.

References

- 1. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]

- 2. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of NCT-502

This technical guide provides a comprehensive overview of the biological functions of NCT-502, a small molecule inhibitor of human phosphoglycerate dehydrogenase (PHGDH). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative biological data, and general experimental approaches for studying this compound.

Introduction

This compound is a crucial tool for investigating the role of the serine biosynthesis pathway in cancer metabolism.[1][2] Serine, a non-essential amino acid, plays a pivotal role in various cellular processes, including protein synthesis and as a source of one-carbon units for the synthesis of purines and deoxythymidine.[2][3] The enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo synthesis of serine from glucose.[2][3] In certain cancers, particularly those with an amplification of the PHGDH gene, cancer cells become dependent on this pathway for proliferation and survival.[3] this compound was identified through a quantitative high-throughput screen as a potent inhibitor of PHGDH, making it a valuable chemical probe to study the effects of blocking this metabolic pathway.[3]

Mechanism of Action

This compound exerts its biological effects primarily through the direct inhibition of PHGDH.[1][2] By binding to PHGDH, this compound blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the initial step in the serine biosynthesis pathway. This inhibition leads to a reduction in the intracellular production of glucose-derived serine.[1][4] The inhibitory effect of this compound on serine synthesis has been shown to be reversible.[4]

Recent studies have also elucidated downstream effects of PHGDH inhibition by this compound. It has been shown to downregulate the expression of xCT, a cystine-glutamate transporter, through a mechanism involving the RNA-binding protein PCBP2.[5] The reduction in xCT expression leads to decreased cystine uptake, glutathione (B108866) (GSH) depletion, and ultimately, the induction of ferroptosis, a form of iron-dependent programmed cell death.[5] This suggests a dual mechanism of action for this compound, linking the serine synthesis pathway to cellular redox homeostasis and ferroptosis.

A derivative of this compound, named NCT-503, has been developed with improved solubility and in vivo characteristics.[3] However, some studies suggest that NCT-503 may have off-target effects, such as rerouting glucose-derived carbons into the TCA cycle, independent of its on-target PHGDH inhibition.[6]

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Description | Reference |

| IC50 | 3.7 μM | Half-maximal inhibitory concentration against human PHGDH enzyme. | [1] |

| EC50 | 15.2 μM | Half-maximal effective concentration for cytotoxicity in MDA-MB-468 breast cancer cells. | [1] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway affected by this compound and a general experimental workflow for its study are provided below.

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not extensively available in the public domain. However, based on the literature, the following outlines of common methodologies can be provided.

A coupled enzyme assay is typically used to determine the IC50 of inhibitors against PHGDH.[3]

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD+, and the substrate, 3-phosphoglycerate.

-

Enzyme and Inhibitor: Add purified recombinant human PHGDH enzyme to the reaction mixture in the presence of varying concentrations of this compound.

-

Coupled Reaction: The NADH produced by the PHGDH reaction is used by a coupled enzyme system (e.g., diaphorase) to reduce a reporter molecule (e.g., resazurin (B115843) to the fluorescent resorufin).[3]

-

Detection: The fluorescence is measured over time using a plate reader.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Culture: PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent cancer cell lines are cultured under standard conditions.[1][3]

Cytotoxicity Assay:

-

Seeding: Plate cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using a commercially available kit, such as an MTS or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively.

-

Data Analysis: Normalize the results to vehicle-treated control cells and calculate the EC50 value.

Metabolomic Analysis of Intracellular Serine:

-

Treatment: Treat cultured cells with this compound at a specific concentration and time point.

-

Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).

-

Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of intracellular amino acids, including serine and glycine.[4]

For in vivo studies, the more soluble analog NCT-503 is often used.[3]

-

Tumor Implantation: Implant PHGDH-dependent cancer cells orthotopically into immunocompromised mice.

-

Treatment: Once tumors are established, treat the mice with NCT-503 or a vehicle control, typically via oral gavage.

-

Tumor Monitoring: Measure tumor volume regularly using calipers.

-

Pharmacodynamic Assessment: At the end of the study, tumors can be excised to measure intracellular serine levels to confirm target engagement.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the serine biosynthesis pathway in cancer. Its specific inhibition of PHGDH allows for the detailed investigation of the metabolic vulnerabilities of cancer cells dependent on this pathway. Furthermore, the discovery of its ability to induce ferroptosis opens up new avenues for therapeutic strategies. While the off-target effects of its analog, NCT-503, warrant careful consideration in experimental design, both compounds remain instrumental for research in cancer metabolism and drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers to design and interpret experiments using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers [mdpi.com]

- 6. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NCT-502 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-502 is a potent and specific inhibitor of human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway.[1] By targeting PHGDH, this compound disrupts the production of serine and glycine, amino acids crucial for cancer cell proliferation and survival. This disruption of serine metabolism has been shown to induce cytotoxicity in PHGDH-dependent cancer cells.[1] Furthermore, recent studies have elucidated a novel mechanism of action for this compound, demonstrating its ability to induce ferroptosis, a form of iron-dependent programmed cell death, by downregulating the expression of SLC7A11.[2][3] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on cancer cells.

Data Presentation

This compound Activity and Cytotoxicity

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (PHGDH enzyme) | 3.7 µM | Human PHGDH | [1] |

| EC50 (Cytotoxicity) | 15.2 µM | MDA-MB-468 | [1] |

| IC50 (Cell Viability) | Cell line-dependent | T24 | [2][4] |

Experimental Protocols

General Cell Culture and this compound Handling

1.1. Cell Line Maintenance:

-

Example Cell Line: MDA-MB-468 (human breast cancer).

-

Growth Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS).[5] Note: L-15 medium is formulated for use in a CO2-free environment.[5] For other cell lines, use the recommended growth medium and conditions.

-

Culture Conditions: 37°C in a humidified incubator. For L-15, a CO2-free environment is required. For most other media (e.g., DMEM, RPMI-1640), a 5% CO2 atmosphere is necessary.[2][6]

-

Passaging: Subculture cells when they reach 80-90% confluency.[7]

1.2. This compound Stock Solution Preparation:

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

1.3. Working Solution Preparation:

-

Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

-

Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol determines the effect of this compound on cell viability and allows for the calculation of an IC50 value.

Workflow:

Caption: Workflow for the Cell Viability Assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should bracket the expected IC50 (e.g., 0.1 µM to 100 µM). Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[8]

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

-

Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, a purple formazan (B1609692) precipitate will form.

-

Measurement:

-

For CCK-8: Measure the absorbance at 450 nm using a microplate reader.

-

For MTT: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm.[9]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Workflow:

Caption: Workflow for the Colony Formation Assay.

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

-

Incubation: Allow the cells to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., sub-lethal concentrations around the IC50 value) or a vehicle control.

-

Long-term Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Change the medium containing this compound every 2-3 days.

-

Fixation: Wash the wells with PBS and fix the colonies with 4% paraformaldehyde or methanol (B129727) for 15-30 minutes.

-

Staining: Stain the fixed colonies with 0.1% crystal violet solution for 20-30 minutes.

-

Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Colony Counting: Count the number of colonies containing at least 50 cells.[10]

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Western Blot Analysis for Signaling Pathway Components

This protocol is designed to detect changes in the expression of proteins in the this compound signaling pathway, such as PHGDH, SLC7A11, and PCBP2.[2][3]

Workflow:

Caption: Workflow for Western Blot Analysis.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-